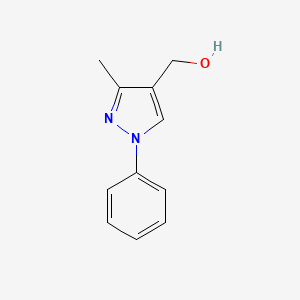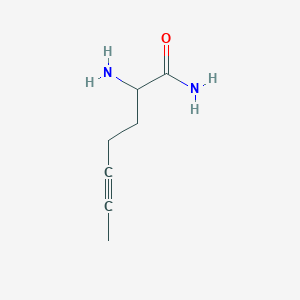
2-Aminohept-5-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminohept-5-ynamide is a compound with the molecular formula C₇H₁₂N₂O. It belongs to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . This unique structure makes ynamides highly versatile reagents in organic synthesis, enabling the development of unique chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohept-5-ynamide typically involves the use of trichloroethene as an inexpensive two-carbon synthon . A wide range of amides and electrophiles can be converted to the corresponding ynamides, including acyclic carbamates, hindered amides, and aryl amides . The reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the ynamide bond.
Industrial Production Methods: Industrial production of ynamides, including this compound, has been optimized to be cost-effective and scalable. A one-step synthetic method from cheap starting materials has been developed, making ynamide coupling reagents readily available at a reasonable cost . Additionally, water-removable ynamide coupling reagents have been developed, offering column-free purification of the target coupling product .
Chemical Reactions Analysis
Types of Reactions: 2-Aminohept-5-ynamide undergoes various types of chemical reactions, including:
Cycloaddition: Formation of cyclic compounds through the addition of multiple bonds.
Cyclization: Intramolecular reactions leading to ring formation.
Intramolecular Alkoxylation-Initiated Rearrangement: Rearrangement reactions initiated by alkoxylation.
Oxygen Atom Transfer Reactions: Transfer of oxygen atoms to form new compounds.
Hydro-Heteroatom Addition Reactions: Addition of heteroatoms (e.g., nitrogen, oxygen) to the ynamide.
Common Reagents and Conditions: Common reagents used in these reactions include Brønsted acids, transition metals, and various electrophiles . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions include structurally complex N-containing molecules, especially valuable N-heterocycles .
Scientific Research Applications
2-Aminohept-5-ynamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 2-Aminohept-5-ynamide exerts its effects involves its highly polarized triple bond, which enables unique chemical transformations . The molecular targets and pathways involved include the formation of keteniminium ions, carbometallation, and radical reactions . These pathways facilitate the formation of complex molecular structures and enhance the reactivity of the compound.
Comparison with Similar Compounds
Ynamines: Compounds with a triple bond connected to a nitrogen atom but lacking an electron-withdrawing group.
Ynamides: Compounds similar to 2-Aminohept-5-ynamide but with different substituents on the nitrogen atom.
Uniqueness: this compound is unique due to its specific structure, which includes an amino group and a triple bond directly connected to a nitrogen atom with an electron-withdrawing group. This structure provides an optimal balance between stability and reactivity, making it a highly versatile reagent in organic synthesis .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-aminohept-5-ynamide |
InChI |
InChI=1S/C7H12N2O/c1-2-3-4-5-6(8)7(9)10/h6H,4-5,8H2,1H3,(H2,9,10) |
InChI Key |
FMWKERCMVKCIJN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



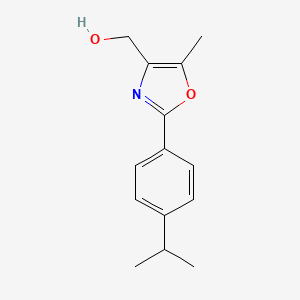
![N-(2-Ethylphenyl)-2-((2-[(2-ethylphenyl)amino]-2-oxoethyl)amino)acetamide+](/img/structure/B13323541.png)
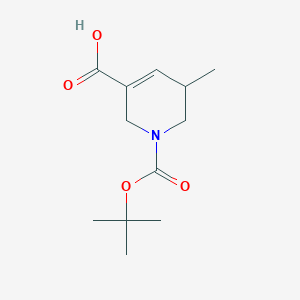
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13323555.png)


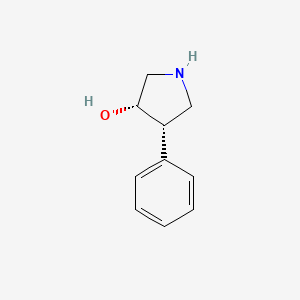
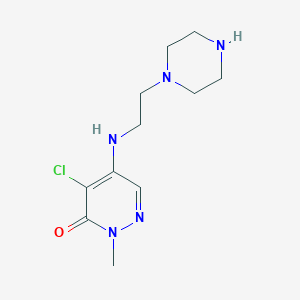
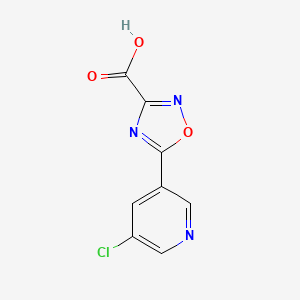
![2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13323590.png)
